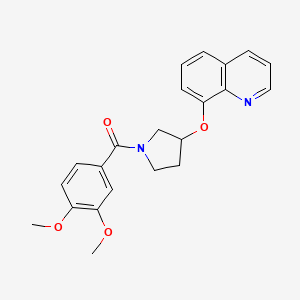

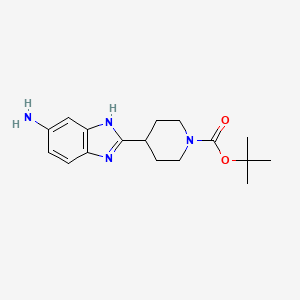

![molecular formula C9H11N3O5 B2536100 N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 314032-44-5](/img/structure/B2536100.png)

N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a chemical compound . It is a derivative of barbituric acid .

Synthesis Analysis

This compound was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine .Molecular Structure Analysis

The molecular and crystal structures of this compound were determined by single crystal X-ray analysis . It belongs to the triclinic system P-1 space group . In the molecular structure, the intramolecular N–H···O and N–H···N hydrogen bonds enclose S (6) ring motifs .Chemical Reactions Analysis

In the crystal structure, the intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers, enclosing R 22 (10) and R 44 (10) ring motifs . These may be effective in the stabilization of the structure .科学的研究の応用

Methylglyoxal and Glycine Derivatives in Biological Systems

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that interacts with glycine among other amino acids, forming advanced glycation end-products (AGEs) with implications in diabetes and neurodegenerative diseases. MG is present in food and biological systems, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes. Its quantification in biological samples can be performed using various chromatographic methods after derivatization into more stable compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Glycine Betaine Synthesis and Osmoprotection

Glycine betaine, synthesized from glycine through methylation, serves as an important osmoprotectant and is synthesized in response to abiotic stresses. The biosynthetic pathway involves N-methyltransferases that catalyze the methylation reactions of glycine, sarcosine, and dimethylglycine, highlighting the metabolic versatility and adaptive responses of organisms to environmental stresses (Waditee et al., 2003).

Chemical Synthesis and Reactions

N-(Porphyrin-2-ylmethyl)glycine, a compound related to the structural class of the molecule , demonstrates the utility of such compounds in synthetic chemistry, particularly in the synthesis of novel dyads with potential applications in materials science and photodynamic therapy (Silva et al., 2006).

Analytical Methods for Glycation Endproducts

Chromatographic assays have been developed for the quantification of AGEs derived from methylglyoxal, glyoxal, and 3-deoxyglucosone, providing insights into the molecular mechanisms underlying glycative stress and its implications for human health (Ahmed & Thornalley, 2002).

特性

IUPAC Name |

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5/c1-11-7(15)5(3-10-4-6(13)14)8(16)12(2)9(11)17/h3,15H,4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTNQJRTFAUTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

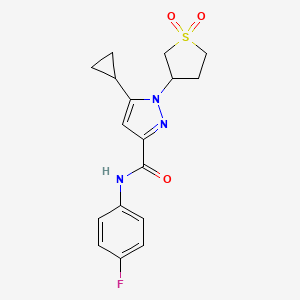

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

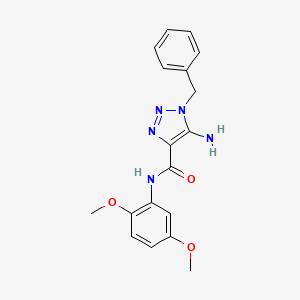

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)